molecular formula C14H10Cl2FNO B5854905 N-(3,4-dichlorobenzyl)-3-fluorobenzamide

N-(3,4-dichlorobenzyl)-3-fluorobenzamide

Cat. No.: B5854905
M. Wt: 298.1 g/mol
InChI Key: VSDUXEIRDDVLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorobenzyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3,4-dichlorobenzyl substituent attached to the nitrogen atom and a fluorine atom at the meta position of the benzamide ring. Evidence from antimicrobial studies highlights its efficacy against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL . Its synthesis typically involves coupling reactions between activated carboxylic acids and amines, a common strategy for benzamide derivatives .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-12-5-4-9(6-13(12)16)8-18-14(19)10-2-1-3-11(17)7-10/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUXEIRDDVLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-3-fluorobenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-fluorobenzamide. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in a solvent like isopropanol (i-PrOH) at a temperature of around 40°C for several hours. The reaction mixture is then treated with hydrochloric acid to adjust the pH to 4-6, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-fluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares N-(3,4-dichlorobenzyl)-3-fluorobenzamide with similar compounds in terms of substituent effects , biological activity , and applications .

Substituent-Driven Activity in Antimicrobial Benzamides

Key Compounds:

N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) Exhibits identical MIC (12.5 µg/mL) against M. tuberculosis as the target compound .

1-(1H-1,2,4-Triazol-1-yl)-2-(2,4-difluorophenyl)-3-[N-cyclopropyl-N-(3,4-dichlorobenzyl)amino]propanol (Compound 6f) Combines dichlorobenzyl and fluoroaryl groups with a triazole moiety. Demonstrates antifungal activity against Candida albicans (MIC₈₀ <0.125 µg/mL), surpassing fluconazole by 4-fold .

Substituent Impact:
  • Halogenation : Dichloro and fluoro substituents enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Benzyl vs. Pyrazine Backbones : Pyrazine-based analogs (e.g., 1a) show broader-spectrum antibacterial activity, while benzamide derivatives (e.g., 6f) excel in antifungal applications .
Key Compounds:

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)

  • A pesticide with a cyclopropane-carboxamide core.
  • Lacks the dichlorobenzyl group, reducing systemic toxicity but limiting antifungal potency .

N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) Features difluoro and chlorophenyl groups. Acts as an insect growth regulator, highlighting the role of halogenated benzamides in non-mammalian systems .

Functional Group Comparison:
  • Dichlorobenzyl vs. Chlorophenyl : Dichlorobenzyl derivatives (e.g., the target compound) exhibit stronger binding to microbial enzymes, while chlorophenyl groups (e.g., diflubenzuron) favor insect chitin synthesis inhibition .

Tabulated Comparison of Key Compounds

Compound Name Substituents Biological Activity (MIC or Use) Reference
This compound 3,4-dichlorobenzyl, 3-fluoro Anti-TB (12.5 µg/mL)
N-(2-Methylbenzyl)-pyrazine-2-carboxamide 2-methylbenzyl, pyrazine Anti-TB (12.5 µg/mL)
Compound 6f (Triazole derivative) Dichlorobenzyl, difluorophenyl Antifungal (MIC₈₀ <0.125 µg/mL vs. C. albicans)
Diflubenzuron 4-chlorophenyl, 2,6-difluoro Insect growth regulator

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.